4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline
Description
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline is a substituted aniline derivative characterized by an isopentyloxy (3-methylbutoxy) group at the para position of the aniline ring and an N-(4-isopropylbenzyl) substituent. Its molecular formula is inferred as C₂₁H₂₉NO, with a molecular weight of approximately 311.47 g/mol based on analogous structures .
Properties
IUPAC Name |
4-(3-methylbutoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-16(2)13-14-23-21-11-9-20(10-12-21)22-15-18-5-7-19(8-6-18)17(3)4/h5-12,16-17,22H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXFOICIWQMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline typically involves the following steps:
Formation of the Isopentyloxy Group: This can be achieved by reacting an appropriate alcohol with a halogenated pentane under basic conditions.
Attachment of the Isopropylbenzyl Group: This step involves the reaction of aniline with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Final Assembly: The final step involves the coupling of the isopentyloxy group with the aniline derivative under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopentyloxy and isopropylbenzyl groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Lipophilicity :
- The isopentyloxy group enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). However, 4-(2-cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline exhibits higher logP due to the bulky cyclohexyl group.
- The nitro and sulfonylpiperazinyl groups in introduce polarity, reducing membrane permeability but improving water solubility.
Thermal Stability :
Reactivity :
- Schiff base derivatives like are prone to hydrolysis, whereas the nitro group in may participate in redox reactions.
Biological Activity
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline, with the CAS number 1040689-62-0, is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or cellular signaling.
- Receptor Modulation : It may interact with receptors, altering their activity and leading to downstream effects in cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies on efflux pump inhibitors (EPIs) have demonstrated that certain structural analogs can enhance the efficacy of antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Effect on Antibiotic Efficacy |
|---|---|---|
| This compound | TBD | TBD |
| PAβN | 512 | Boosts levofloxacin by 16-fold |
| Other Analogues | Variable | Variable |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds. For instance, certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. The LD50 values for related compounds were found to be below 25 mg/kg in animal models, indicating a need for careful evaluation of safety profiles .
Case Studies
- In Vivo Efficacy Against Bacterial Infections
- Cytotoxicity in Cancer Models
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
